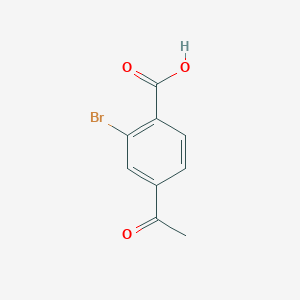
4-Acetyl-2-bromobenzoic acid
Übersicht
Beschreibung
4-Acetyl-2-bromobenzoic acid is a chemical compound with the molecular formula C9H7BrO3 . It is used in laboratory settings and is a common building block for the synthesis of various nitrogen heterocycles .
Synthesis Analysis
The synthesis of 4-Acetyl-2-bromobenzoic acid can be achieved through several methods. One such method involves the condensation of 2-Bromobenzoic acid (2-BA) with aminoquinolines . Another method involves the Suzuki reaction, which is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst .Molecular Structure Analysis
The molecular structure of 4-Acetyl-2-bromobenzoic acid consists of a benzene ring substituted with a bromine atom, an acetyl group, and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Synthesis of Hydrazone Schiff Base Derivatives
4-Acetyl-2-bromobenzoic acid is used in the synthesis of novel hydrazone Schiff base derivatives . These derivatives are synthesized by treating various replaced aldehydes with 4-bromobenzohydrazide using methanol solvent in a catalytic quantity of acetic acid .
α-Amylase Inhibitory Activity
The synthesized hydrazone Schiff base derivatives of 4-Acetyl-2-bromobenzoic acid have been found to exhibit potent α-amylase inhibitory activity . This makes them potential candidates for the development of new drugs for the treatment of diseases like diabetes.
Antipyretic Activity
Hydrazone Schiff base derivatives of 4-Acetyl-2-bromobenzoic acid have been linked with antipyretic (fever-reducing) activity . This suggests their potential use in the development of new antipyretic drugs.
Antiviral Activity
These compounds have also been associated with antiviral activity , indicating their potential application in the development of new antiviral drugs.
Anti-inflammatory Activity
The anti-inflammatory activity of these compounds suggests their potential use in the treatment of inflammatory diseases .
Antiproliferative Activity
The antiproliferative activity of these compounds indicates their potential use in cancer treatment .
Antimalarial Activity
These compounds have been linked with antimalarial activity , suggesting their potential use in the development of new antimalarial drugs.
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of these compounds suggest their potential use in the treatment of bacterial and fungal infections .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-acetyl-2-bromobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGAQXUIWQEZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-bromobenzoic acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)







![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)
![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)
![5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2713692.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713695.png)
